

Application Notes and Protocols for Alkyne-Maleimide Antibody-Drug Conjugate (ADC) Development

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Compound of Interest

Compound Name: Alkyne maleimide

Cat. No.: B1192146

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Introduction

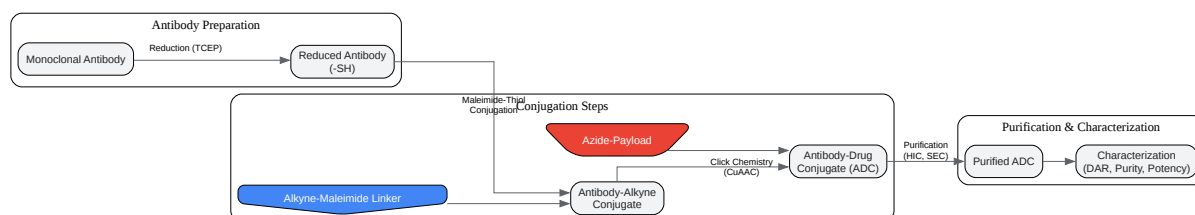
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This is achieved by linking a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to a target antigen expressed on the surface of cancer cells. The alkyne-maleimide conjugation strategy offers a robust and flexible platform for the development of ADCs. This methodology typically involves the use of a heterobifunctional linker containing both a maleimide group and an alkyne group. The maleimide group reacts specifically with free thiol groups on the antibody, often generated by the reduction of interchain disulfide bonds. The alkyne group can then be used for the attachment of an azide-containing cytotoxic payload via a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for a modular and efficient assembly of the final ADC.

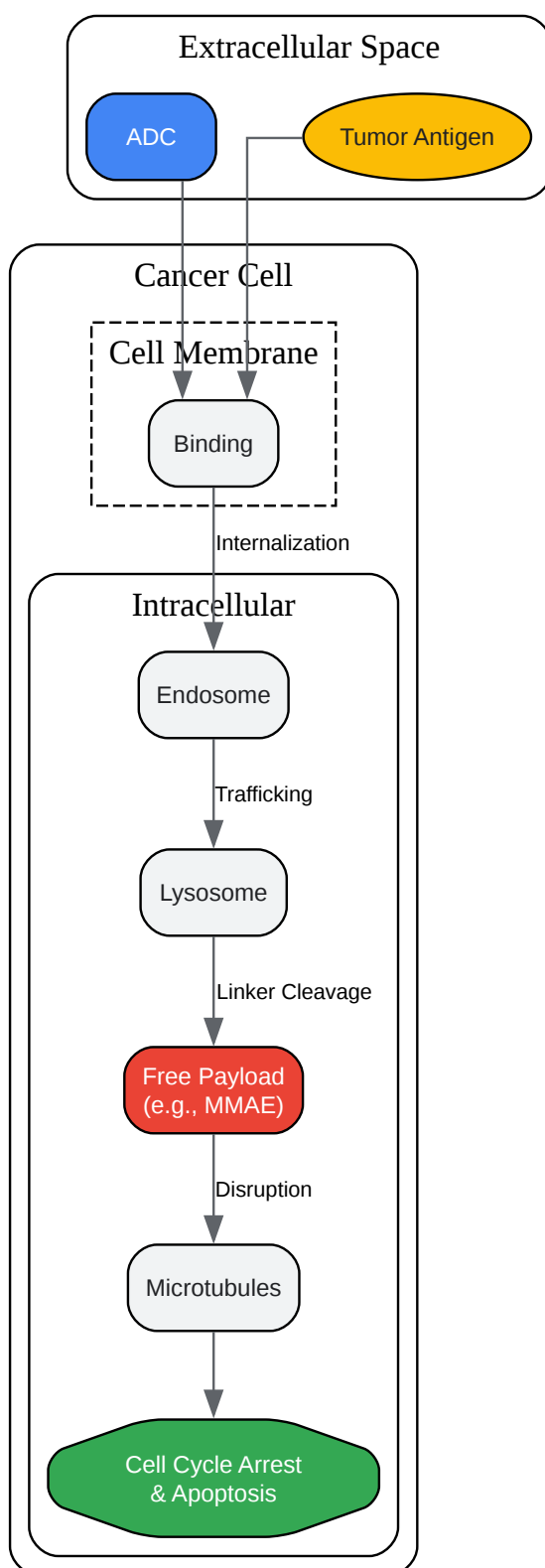
These application notes provide detailed protocols for the generation and characterization of ADCs using an alkyne-maleimide conjugation strategy.

Experimental Workflow Overview

The overall workflow for the development of an alkyne-maleimide based ADC can be summarized in the following key steps:

- **Antibody Preparation and Reduction:** Partial or complete reduction of the antibody's interchain disulfide bonds to generate free thiol groups.
- **Conjugation of Alkyne-Maleimide Linker:** Reaction of the maleimide moiety of the linker with the free thiols on the antibody.
- **Purification of the Antibody-Linker Conjugate:** Removal of excess linker and reducing agents.
- **Click Chemistry Conjugation of the Payload:** Attachment of the azide-functionalized cytotoxic payload to the alkyne-modified antibody.
- **Purification of the Final ADC:** Removal of unreacted payload and other impurities.
- **Characterization of the ADC:** Comprehensive analysis to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.





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